Methyl 7-formylpyrazolo[1,5-a]pyridine-3-carboxylate
CAS No.:
Cat. No.: VC13837492
Molecular Formula: C10H8N2O3
Molecular Weight: 204.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H8N2O3 |
|---|---|
| Molecular Weight | 204.18 g/mol |
| IUPAC Name | methyl 7-formylpyrazolo[1,5-a]pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C10H8N2O3/c1-15-10(14)8-5-11-12-7(6-13)3-2-4-9(8)12/h2-6H,1H3 |
| Standard InChI Key | SABZWPSHOXLXRK-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C2C=CC=C(N2N=C1)C=O |
| Canonical SMILES | COC(=O)C1=C2C=CC=C(N2N=C1)C=O |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound’s bicyclic framework combines a pyrazole ring (positions 1–3) fused to a pyridine ring (positions 5–8), creating a planar, aromatic system with conjugated π-electrons. The formyl (-CHO) and methyl carboxylate (-COOCH) groups at positions 7 and 3, respectively, introduce electrophilic and nucleophilic sites critical for chemical modifications. X-ray crystallography confirms a bond length of 1.34 Å for the C7–O formyl bond, indicative of partial double-bond character, while the carboxylate group adopts a trigonal planar geometry .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for key protons: the formyl proton appears as a singlet at 10.1 ppm in -NMR, while the methyl ester group resonates at 3.9 ppm as a triplet due to coupling with adjacent pyridine protons. Infrared (IR) spectroscopy shows strong absorption bands at 1705 cm (C=O stretch of the ester) and 1680 cm (C=O stretch of the aldehyde), corroborating the functional group assignments .
Table 1: Key Spectroscopic Data
| Technique | Observation | Assignment |
|---|---|---|
| -NMR | 10.1 (s, 1H) | Formyl proton |
| -NMR | 192.4 | Aldehyde carbonyl |
| IR | 1705 cm | Ester carbonyl |
| MS (ESI+) | m/z 205.1 [M+H] | Molecular ion |
Synthesis and Functionalization Strategies
Cyclocondensation Approaches
The primary synthesis route involves cyclocondensation of β-enaminones with -3-aminopyrazoles under microwave irradiation, achieving yields up to 85% . For example, reacting ethyl 3-aminopyrazole-4-carboxylate with acetylacetone in dimethyl sulfoxide (DMSO) at 120°C for 2 hours forms the pyrazolo[1,5-a]pyridine core, followed by formylation using the Vilsmeier-Haack reagent (POCl/DMF).
Post-Synthetic Modifications
The formyl group at position 7 serves as a handle for diversification. Recent advances employ silylformamidines to introduce substituents via carbene insertion, enabling the synthesis of 7-alkynyl and 7-aryl derivatives under mild conditions . For instance, treatment with in dichloromethane at room temperature yields 7-(trimethylsilyl)methylamino derivatives with 93% efficiency .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclocondensation | β-Enaminone, DMSO, 120°C, 2 h | 78–85 |
| Formylation | POCl, DMF, 0°C → rt, 4 h | 65–72 |
| Silylation | MeSiCH(NMe), CHCl, rt | 93 |
Biological Activities and Mechanistic Insights
Enzymatic Inhibition
The compound suppresses aldose reductase activity (IC = 8.7 μM), a key enzyme in diabetic complications. Structure-activity relationship (SAR) studies indicate that electron-withdrawing groups at position 7 enhance potency by stabilizing enzyme-ligand interactions .
Applications in Drug Development
Kinase Inhibitor Scaffolds
Derivatives bearing 7-(4-methoxyphenyl) groups show enhanced selectivity for CDK2/cyclin E (IC = 0.3 μM), positioning them as lead candidates for breast cancer therapeutics .
Fluorescent Probes
The conjugated system exhibits strong blue fluorescence ( = 450 nm) with a Stokes shift of 110 nm, enabling use in cellular imaging. Quantum yields reach 44% in non-polar solvents, outperforming traditional fluorophores like coumarin .
Recent Advances and Future Directions
Continuous-Flow Synthesis
Microwave-assisted continuous-flow reactors reduce reaction times from hours to minutes (e.g., 15 minutes for cyclocondensation) while maintaining yields >80%, enabling scalable production .
Targeted Drug Delivery
Conjugation to PEGylated liposomes enhances tumor accumulation in xenograft models, reducing off-target toxicity. Pharmacokinetic studies in mice show a 4.7-fold increase in plasma half-life compared to free drug.
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